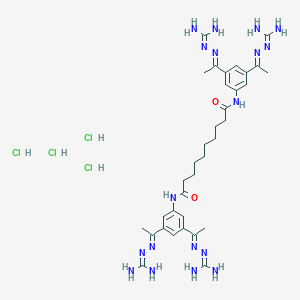
Semapimod (tetrahydrochloride)
Descripción general
Descripción
Streptomyces parvullus. Se utiliza principalmente como un medicamento de quimioterapia para tratar varios tipos de cáncer, incluido el tumor de Wilms, el rabdomiosarcoma, el sarcoma de Ewing, la neoplasia trofoblástica, el cáncer testicular y ciertos tipos de cáncer de ovario . La actinomicina D es conocida por su capacidad de unirse al ADN e inhibir la síntesis de ARN, convirtiéndola en un potente agente citotóxico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La actinomicina D se aísla típicamente del caldo de fermentación de Streptomyces parvullus. La producción implica el cultivo de la bacteria en condiciones específicas para optimizar el rendimiento del compuesto. El proceso de fermentación se lleva a cabo en un medio que contiene glucosa, peptona y extracto de levadura, con el pH mantenido alrededor de 7.0 . El compuesto se extrae luego utilizando solventes orgánicos y se purifica mediante técnicas cromatográficas .
Métodos de producción industrial: La producción industrial de actinomicina D implica la fermentación a gran escala utilizando biorreactores. Las condiciones de fermentación se controlan cuidadosamente para maximizar el rendimiento. Después de la fermentación, el caldo se somete a procesos de extracción y purificación para obtener actinomicina D de alta pureza. El compuesto purificado se liofiliza y se almacena en condiciones específicas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: La actinomicina D experimenta varias reacciones químicas, que incluyen:
Oxidación: La actinomicina D puede oxidarse para formar diferentes derivados, que pueden tener actividades biológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar la estructura del cromóforo de la actinomicina D, afectando su afinidad de unión al ADN.
Reactivos y condiciones comunes:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Agentes sustituyentes: Diversos agentes alquilantes, halógenos.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de actinomicina con estructuras de cromóforo modificadas y actividades biológicas alteradas .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
La actinomicina D ejerce sus efectos uniéndose al ADN en el complejo de iniciación de la transcripción. Se intercala entre los pares de bases guanina-citosina del ADN, formando un complejo estable que evita la elongación de las cadenas de ARN por la ARN polimerasa . Esta inhibición de la síntesis de ARN conduce a una disminución de la síntesis de proteínas, lo que finalmente resulta en la muerte celular. Los objetivos moleculares principales de la actinomicina D son las enzimas ADN y ARN polimerasa .
Compuestos similares:
- Actinomicina X1
- Actinomicina X2
- Actinomicina X0β
- Echinomicina
Comparación: La actinomicina D es única entre sus análogos debido a su afinidad de unión específica al ADN y su potente inhibición de la síntesis de ARN. Si bien otras actinomicinas, como la actinomicina X1 y X2, también exhiben propiedades de unión al ADN, la actinomicina D es particularmente efectiva en la formación de complejos estables de ADN e inhibición de la transcripción . La echinomicina, otro compuesto similar, también se une al ADN pero tiene un mecanismo de acción diferente, que apunta principalmente a las vías del factor inducible por hipoxia-1 (HIF-1) .
La estructura única de la actinomicina D y sus potentes efectos citotóxicos la convierten en un compuesto valioso tanto en la investigación como en los entornos clínicos.
Comparación Con Compuestos Similares
- Actinomycin X1
- Actinomycin X2
- Actinomycin X0β
- Echinomycin
Comparison: Actinomycin D is unique among its analogs due to its specific binding affinity to DNA and its potent inhibition of RNA synthesis. While other actinomycins, such as actinomycin X1 and X2, also exhibit DNA-binding properties, actinomycin D is particularly effective in forming stable DNA complexes and inhibiting transcription . Echinomycin, another similar compound, also binds to DNA but has a different mechanism of action, primarily targeting hypoxia-inducible factor-1 (HIF-1) pathways .
Actinomycin D’s unique structure and potent cytotoxic effects make it a valuable compound in both research and clinical settings.
Propiedades
Número CAS |
164301-51-3 |
|---|---|
Fórmula molecular |
C34H56Cl4N18O2 |
Peso molecular |
890.7 g/mol |
Nombre IUPAC |
N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide;tetrahydrochloride |
InChI |
InChI=1S/C34H52N18O2.4ClH/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42;;;;/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52);4*1H/b45-19-,46-20-,47-21-,48-22-;;;; |
Clave InChI |
MAHASPGBAIQZLY-MTJUHGJCSA-N |
SMILES |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
SMILES isomérico |
C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C.Cl.Cl.Cl.Cl |
SMILES canónico |
CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C.Cl.Cl.Cl.Cl |
Sinónimos |
CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Semapimod hydrochloride?
A: While the exact mechanism is still under investigation, research suggests that Semapimod hydrochloride exerts its effects by indirectly stimulating the cholinergic anti-inflammatory pathway. [, ] This pathway, largely mediated by the vagus nerve, plays a crucial role in regulating inflammatory responses.
Q2: How does Semapimod hydrochloride impact renal inflammation and hypertension in the context of Systemic Lupus Erythematosus (SLE)?
A: Studies using a murine model of SLE have shown that Semapimod hydrochloride administration is associated with a reduction in the expression of pro-inflammatory cytokines like TNF-α, IL-1, and HMGB-1 in renal tissue. [] This reduction in renal inflammation correlates with an attenuation of the blood pressure increase typically observed in SLE mice. [, ] These findings suggest a potential role for Semapimod hydrochloride in mitigating both renal inflammation and hypertension in the context of SLE.
Q3: What are the potential implications of the research on Semapimod hydrochloride for other inflammatory conditions?
A: The research on Semapimod hydrochloride's impact on SLE offers a promising avenue for exploring its therapeutic potential in other conditions characterized by chronic inflammation and associated hypertension. [, ] Further research is needed to determine the efficacy and safety of Semapimod hydrochloride in other disease models and ultimately, in human clinical trials.
Q4: What are the limitations of the current research on Semapimod hydrochloride?
A: The current research on Semapimod hydrochloride primarily involves pre-clinical studies using animal models. [, ] While these studies provide valuable insights, further research, including clinical trials in humans, is necessary to confirm these findings and fully understand the therapeutic potential and safety profile of Semapimod hydrochloride.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Trifluoromethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B10774.png)

![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
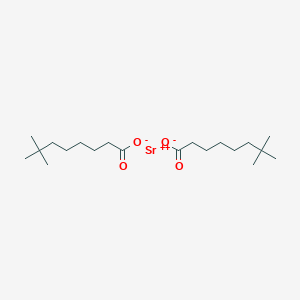
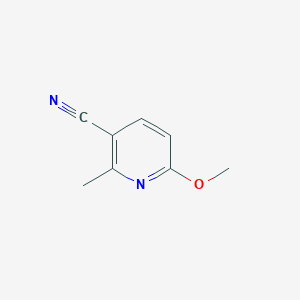
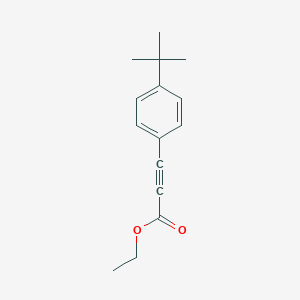

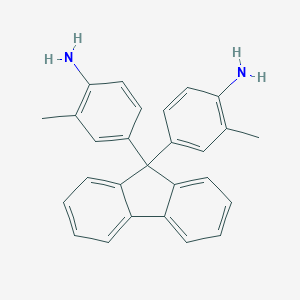



![[3-(Ethoxycarbonyl)-2-oxopropyl]triphenylphosphonium chloride](/img/structure/B10802.png)

![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
